molecular formula C7H6F9I B064114 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide CAS No. 183547-74-2

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide

Cat. No.: B064114
CAS No.: 183547-74-2
M. Wt: 388.01 g/mol
InChI Key: BPQUIZZKLVTZOY-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide, also known as NFHI, is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various fields, including materials science, organic chemistry, and biochemistry.

Scientific Research Applications

  • Chemical Transformations:

    • Bazhin et al. (2009) explored the selective substitution of the iodine atom in 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether, leading to significant yields of the deiodination product. This study highlights the potential for creating novel compounds through chemical transformations of fluorinated iodides (Bazhin, Gorbunova, Zapevalov, & Saloutin, 2009).
  • Material Science Applications:

    • Murthy & Khanna (1993) investigated the incorporation of iodine into Nylon 6, revealing significant iodine uptake and various structural transformations. This research indicates potential applications in enhancing the properties of polymers through iodine integration (Murthy & Khanna, 1993).
  • Photobiological Studies:

    • Rahn (1997) described the use of potassium iodide as a chemical actinometer for 254 nm radiation, demonstrating the utility of iodide in measuring UV radiation, particularly in germicidal applications (Rahn, 1997).
  • Biochemical Research:

    • Lehrer (1971) studied the effect of iodide on the fluorescence of tryptophyl compounds, providing insights into the use of iodide in probing protein structure and function (Lehrer, 1971).
  • Analytical Chemistry:

    • Al-hajjaji (1987) developed a method for the determination of iodide using spectrophotometry and spectrofluorimetry, demonstrating the role of iodide in analytical applications (Al-hajjaji, 1987).
  • Organic Synthesis:

    • Tedder, Walton, & Vertommen (1979) examined the addition of perfluoro-t-butyl radicals to fluoro-olefins, highlighting the reactivity of fluorinated iodides in organic synthesis (Tedder, Walton, & Vertommen, 1979).
  • Environmental Science:

    • Hu et al. (2005) conducted studies on the sorption and transport of iodine species in sediments, which is crucial for understanding environmental iodine cycling and its impact (Hu, Zhao, Moran, & Seaman, 2005).

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9I/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQUIZZKLVTZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475879
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183547-74-2
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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CS(=O)(=O)OCCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F
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Synthesis routes and methods II

Procedure details

1-Methanesulfonyloxy-4,4,5,5,6,6,7,7,7-nonafluoro-heptane (6.7 g, 18.8 mmol) and sodium iodide (8.5 g, 56.4 mmol) were stirred in acetone (400 ml) for 12 hours under heating. After the reaction was completed, water was added to the reaction mixture, which was then extracted with ether. The organic layer was washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 1-iodo-4,4,5,5,6,6,7,7,7-nonafluoroheptane (6.33 g, Yield 87%) as a colorless oil.
Name
1-Methanesulfonyloxy-4,4,5,5,6,6,7,7,7-nonafluoro-heptane
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6.7 g
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8.5 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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